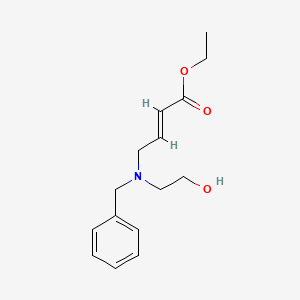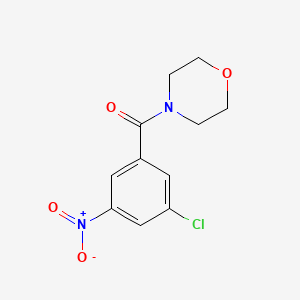
1-(3-Chloro-5-nitrobenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5-nitrobenzoyl)piperidine is an organic compound with the molecular formula C12H13ClN2O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzoyl group substituted with chlorine and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Chloro-5-nitrobenzoyl)piperidine can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the acylation of piperidine with 3-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-5-nitrobenzoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The piperidine ring can be oxidized to form lactams using oxidizing agents like sodium chlorite.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), bases (e.g., sodium carbonate).
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Oxidation: Sodium chlorite, solvents (e.g., water), mild acidic conditions.
Major Products Formed
Substitution: Various substituted benzoyl piperidines.
Reduction: 1-(3-Chloro-5-aminobenzoyl)piperidine.
Oxidation: Piperidin-2-one derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloro-5-nitrobenzoyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its potential therapeutic properties, including its role as a building block for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-5-nitrobenzoyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine ring can also enhance the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
1-(3-Chloro-5-nitrobenzoyl)piperidine can be compared with other benzoyl piperidine derivatives, such as:
1-(3-Chloro-4-nitrobenzoyl)piperidine: Similar structure but different substitution pattern, leading to variations in reactivity and biological activity.
1-(3-Bromo-5-nitrobenzoyl)piperidine: Bromine substitution instead of chlorine, which can affect the compound’s chemical properties and interactions.
1-(3-Chloro-5-nitrobenzoyl)pyrrolidine: Pyrrolidine ring instead of piperidine, resulting in different steric and electronic effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of both chlorine and nitro groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(3-chloro-5-nitrophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOVMNXVOGGICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Thiolan-3-yl)amino]pentan-1-ol](/img/structure/B7938130.png)
![2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide](/img/structure/B7938133.png)










